Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester typically involves the reaction of 1,3-benzodioxole with fluorosulfuric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into other functional groups.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release fluorosulfuric acid, which can then participate in various chemical reactions. The compound’s unique structure allows it to interact with different pathways, making it a versatile reagent in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,3-benzodioxol-5-yl ester
- Trifluoromethanesulfonic acid, 1,3-benzodioxol-5-yl ester
- Chlorosulfuric acid, 1,3-benzodioxol-5-yl ester
Uniqueness
Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester is unique due to its fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in reactions where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C7H5FO5S |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-fluorosulfonyloxy-1,3-benzodioxole |
InChI |
InChI=1S/C7H5FO5S/c8-14(9,10)13-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 |
InChI Key |
BJILIGMDXBWEJR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
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